molecular formula C6H3ClFNO2 B7768027 1-Chloro-2-fluoro-3-nitrobenzene CAS No. 70572-60-0

1-Chloro-2-fluoro-3-nitrobenzene

Cat. No.: B7768027
CAS No.: 70572-60-0
M. Wt: 175.54 g/mol
InChI Key: RBAHXNSORRGCQA-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3-nitrobenzene is an organic compound with the molecular formula C6H3ClFNO2 . It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and nitro groups. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Safety and Hazards

1-Chloro-2-fluoro-3-nitrobenzene is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 2-fluoro-3-chlorotoluene, followed by oxidation. The nitration reaction typically uses a mixture of nitric acid and sulfuric acid under controlled temperatures. The oxidation step can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a catalyst, tin(II) chloride.

    Nucleophilic Substitution: Amines, alkoxides.

Major Products:

    Reduction: 1-Chloro-2-fluoro-3-aminobenzene.

    Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-3-nitrobenzene primarily involves its reactivity as an electrophile in aromatic substitution reactions. The nitro group, being electron-withdrawing, deactivates the benzene ring and directs electrophiles to the meta position. This compound can also undergo reduction and nucleophilic substitution, leading to various functionalized derivatives .

Comparison with Similar Compounds

  • 1-Chloro-3-nitrobenzene
  • 2-Fluoro-3-nitrobenzene
  • 1-Chloro-4-nitrobenzene

Comparison: 1-Chloro-2-fluoro-3-nitrobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which influences its reactivity and physical properties. Compared to 1-chloro-3-nitrobenzene, the fluorine atom in this compound increases the compound’s electronegativity and affects its chemical behavior .

Properties

IUPAC Name

1-chloro-2-fluoro-3-nitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3ClFNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAHXNSORRGCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175287
Record name 1-Chloro-2-fluoro-3-nitrobenzene
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Molecular Weight

175.54 g/mol
Source PubChem
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CAS No.

2106-49-2, 70572-60-0
Record name 1-Chloro-2-fluoro-3-nitrobenzene
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Record name 1-Chloro-2-fluoro-3-nitrobenzene
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Record name 1-Chloro-2-fluoro-3-nitrobenzene
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Record name 1-chloro-2-fluoro-3-nitrobenzene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

20 g of tetramethylammonium chloride are dissolved at 70° C. in 100 g of 2-chlorotoluene. 1230 g (6.5 mol) of 2,3-dichloronitrobenzene are added to the solution. After addition of 290 g (5 mol) of potassium fluoride, the resulting suspension is heated for 14 hours at 180° C. with stirring and under nitrogen. During this time, some of the 2-chlorotoluene is continuously distilled off. The reaction suspension is then quickly filtered off using suction, the filter cake is washed with 2-chlorotoluene and the combined filtrates are fractionated in vacuo. In this manner 505 g (57% of theory) of 2-fluoro-3-chloronitrobenzene and 437 g of unreacted 2,3-dichloronitrobenzene are obtained.
Quantity
1230 g
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reactant
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290 g
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reactant
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20 g
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100 g
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solvent
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Synthesis routes and methods III

Procedure details

In a 1-liter flange flask fitted with a distillation bridge and stirrer, 139 g (2.4 mol) of potassium fluoride were introduced at 120° C. into the melt of 576 g (3.0 mol) of 2,3-dichloronitrobenzene. Subsequently, 20 g (0.19 mol) of xylene were added and the reaction suspension was azeotropically dried by application of a vacuum of 60 mbar and heating to 150° C. After the xylene had been distilled off, the distillation bridge was replaced by a reflux condenser, the reaction suspension was heated to 190° C. and stirred for 6 hours at this temperature. Amount of 3-chloro-2-fluoronitrobenzene formed: 0.5 GC area-% after 6 hours.
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139 g
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reactant
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576 g
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reactant
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20 g
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reactant
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Synthesis routes and methods IV

Procedure details

In a 1-liter flange flask fitted with a distillation bridge and stirrer, 29 g (0.06 mol) of polyethylene glycol dimethyl ether 500 and 139 g (2.4 mol) of potassium fluoride were introduced at 120° C. into the melt of 576 g (3.0 mol) of 2,3-dichloronitrobenzene. Subsequently, 20 g (0.19 mol) of xylene were added and the reaction suspension was azeotropically dried by application of a vacuum of 60 mbar and heating to 150° C. After the xylene had been distilled off, the distillation bridge was replaced by a reflux condenser, the reaction suspension was heated to 190° C. and stirred for 6 hours at this temperature. Amount of 3-chloro-2-fluoronitrobenzene formed: 11 GC area-% after 6 hours.
Quantity
29 g
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reactant
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139 g
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576 g
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20 g
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Synthesis routes and methods V

Procedure details

57.6 g (0.3 mol) of 2,3-dichloronitrobenzene and 13.9 g (0.24 mol) of potassium fluoride were introduced into a 100 ml flange flask and fitted with a reflux condenser and blade stirrer and stirred at 150° C. for 2 hours (no reaction). The reaction suspension was heated to 190° C. and stirred for a further 4 hours at this temperature. Amount of 3-chloro-2-fluoronitrobenzene formed: after 2 hours: 1 GC area-%. after 8 hours: 8 GC area-%.
Quantity
57.6 g
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reactant
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13.9 g
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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